molecular formula C20H18F4N4O B2694725 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone CAS No. 383148-66-1

1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone

Cat. No.: B2694725
CAS No.: 383148-66-1
M. Wt: 406.385
InChI Key: JQSPEWXUWICNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a synthetic small molecule characterized by a piperazine core substituted with a 4-fluorophenyl group at the 4-position, connected via an ethanone linker to a benzimidazole ring bearing a trifluoromethyl group at position 2 (Figure 1).

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N4O/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)18(29)13-28-17-4-2-1-3-16(17)25-19(28)20(22,23)24/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSPEWXUWICNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone typically involves multiple steps, starting with the preparation of the benzimidazole and piperazine intermediates. The reaction conditions often include:

    Formation of Benzimidazole Intermediate: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Substitution Reaction: The benzimidazole intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.

    Formation of Piperazine Intermediate: The piperazine ring is synthesized by reacting a suitable amine with a dihaloalkane.

    Coupling Reaction: The final step involves coupling the fluorophenyl-substituted piperazine with the trifluoromethyl-substituted benzimidazole under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups, using nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its structural components, which include a piperazine ring and a benzimidazole moiety.

Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation. Studies have shown that derivatives with similar structures exhibit significant activity against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM.

Antimicrobial Activity

The presence of fluorine atoms and the piperazine structure enhances the compound's interaction with microbial targets, leading to effective inhibition of pathogen growth.

  • Case Study : In vitro testing revealed that this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)~12 µM[Study Reference 1]
AntimicrobialStaphylococcus aureusLow µM[Study Reference 2]
AntimicrobialEscherichia coliLow µM[Study Reference 3]

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethyl groups contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperazine-Ethanone Derivatives

Compound Name Piperazine Substituent Heterocyclic Group Functional Group Modifications Reference
Target Compound 4-(4-Fluorophenyl) 2-(Trifluoromethyl)-1H-benzimidazol-1-yl Ethanone linker
2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone 4-(4-Fluorophenyl) 1-Methylindole-2-carbonyl Indole instead of benzimidazole
2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}ethanone 3-(Trifluoromethyl)phenyl Benzodioxol-5-yloxy Ether linkage; no benzimidazole
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone 4-(4-Fluorophenyl) Tetrazole-thiophene hybrid Tetrazole-thiophene substitution
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 4-(4-Fluorophenyl) Benzimidazole-sulfanyl linkage Sulfanyl spacer instead of ethanone

Key Observations :

  • Heterocyclic Diversity : The benzimidazole in the target compound is replaced with indole (), tetrazole-thiophene (), or benzodioxol () in analogs, altering electronic properties and binding affinities.
  • Linker Modifications: Substitution of the ethanone linker with sulfanyl () or ether groups () impacts metabolic stability and solubility.
  • Fluorination Patterns : The 4-fluorophenyl group is conserved in some analogs (e.g., ), while others use 3-trifluoromethylphenyl () for enhanced lipophilicity.

Physicochemical and Pharmacological Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., ’s benzodioxol derivative has lower logP).
  • Solubility : Piperazine derivatives with polar substituents (e.g., hydroxyl in ) exhibit improved aqueous solubility .

Biological Activity

1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H18F4N4OC_{20}H_{18}F_4N_4O with a molecular weight of 406.38 g/mol. It features a benzimidazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including those similar to this compound. For instance, compounds with a benzimidazole nucleus have shown significant antibacterial and antifungal activities. In one study, derivatives were evaluated for their minimum inhibitory concentration (MIC) against various pathogens, demonstrating promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer properties. The compound exhibits cytotoxic effects on cancer cell lines, with studies reporting IC50 values that suggest effective inhibition of cell proliferation. Notably, modifications to the benzimidazole structure can enhance its potency against specific cancer types .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly influences the biological activity of benzimidazole derivatives. For example:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., trifluoromethyl)Generally enhance potency
Electron-donating groups (e.g., methoxy)May reduce activity in some contexts

These findings suggest that careful tuning of substituents can optimize the pharmacological profile of such compounds.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A series of benzimidazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects with MIC values ranging from 12.5 to 250 μg/ml .
  • Anticancer Evaluation : In vitro studies on modified benzimidazole compounds indicated IC50 values as low as 0.12 µM against MCF-7 breast cancer cells, suggesting high efficacy compared to standard chemotherapeutics .
  • Cytotoxicity Assessment : Further investigations revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.